molecular formula C10H9FN2O3 B8292726 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8292726
M. Wt: 224.19 g/mol
InChI Key: QRSPVVRQXYMINJ-UHFFFAOYSA-N
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Patent
US07910585B2

Procedure details

To a solution of 3-fluoro-2-(2-methoxycarbonylamino-ethyl)-6-nitro-benzoic acid methyl ester (20.4 g, 68 mmol) in THF (200 mL), sodium hydride (5.44 g, 136 mmol) was added at 0° C. and the mixture was stirred at rt for 2.0 hrs. To the reaction mixture was added methyl iodide (12.7 mL, 204 mmol) at 0° C. and the mixture was stirred at rt for 1.5 hours. To the mixture was added saturated ammonium chloride solution at 0° C., and the mixture was extracted three times with ethyl acetate. The organic layer was washed twice with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography (dichloromethane/ethyl acetate/hexane: from 99/1/50 to 99/2/50) to give 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one (10.9 g) as yellow solid in 71% yield.
Name
3-fluoro-2-(2-methoxycarbonylamino-ethyl)-6-nitro-benzoic acid methyl ester
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([F:13])[C:5]=1[CH2:14][CH2:15][NH:16][C:17](OC)=O.[H-].[Na+].CI.[Cl-].[NH4+]>C1COCC1>[F:13][C:6]1[CH:7]=[CH:8][C:9]([N+:10]([O-:12])=[O:11])=[C:4]2[C:5]=1[CH2:14][CH2:15][N:16]([CH3:17])[C:3]2=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
3-fluoro-2-(2-methoxycarbonylamino-ethyl)-6-nitro-benzoic acid methyl ester
Quantity
20.4 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1[N+](=O)[O-])F)CCNC(=O)OC)=O
Name
Quantity
5.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.7 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2.0 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (dichloromethane/ethyl acetate/hexane: from 99/1/50 to 99/2/50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2CCN(C(C2=C(C=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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